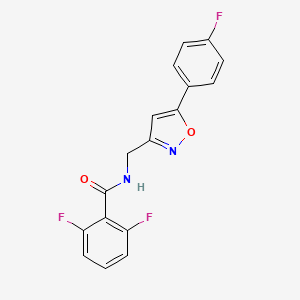

![molecular formula C12H12Cl2N2O3S B2815861 {2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol CAS No. 343372-85-0](/img/structure/B2815861.png)

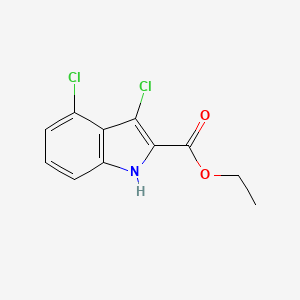

{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Antiviral Activity

Starting with 4-chlorobenzoic acid, a series of N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized. The process involved esterification, hydrazination, salt formation, and cyclization, leading to compounds with anti-tobacco mosaic virus activity, showcasing the potential for developing new antiviral agents (Chen et al., 2010).

Catalytic Esterification

Research on the esterification of oleic acid with methanol explored the use of highly acidic ionic liquids based on 4-sulfobenzyl imidazolium hydrogensulfate. These ionic liquids, characterized by varying alkyl chain lengths, demonstrated significant catalytic activity, highlighting their potential in biodiesel production and other applications requiring esterification (Aghabarari et al., 2014).

Advanced Materials and Anion Hosts

Imidazole-containing bisphenols and their salts were structurally characterized, revealing their ability to form extensive hydrogen-bonded structures. These materials are of interest for their potential applications in molecular recognition and as hosts for various anions (Nath & Baruah, 2012).

Organocatalysis and Synthesis

An imidazole-based zwitterionic salt was found to be an efficient organocatalyst for the regioselective opening of aziridines. This methodology is applicable to gram-scale synthesis, underscoring its utility in organic synthesis and potential pharmaceutical applications (Ghosal et al., 2016).

Hydroxide Exchange Membranes

Imidazolium-functionalized polysulfones were synthesized for potential applications in alkaline membrane direct alcohol fuel cells. These materials exhibited high thermal stability, low methanol permeability, and promising hydroxide conductivity, indicating their suitability for use in fuel cell technology (Yan et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally similar to dichlorobenzyl alcohol , which is known to have antiseptic properties and acts on a broad spectrum of bacteria and viruses associated with mouth and throat infections .

Mode of Action

The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .

Biochemical Pathways

Based on its structural similarity to dichlorobenzyl alcohol, it may affect the pathways related to bacterial and viral infections in the mouth and throat .

Result of Action

Based on its structural similarity to dichlorobenzyl alcohol, it may have antiseptic effects, leading to the denaturation of external proteins and rearrangement of the tertiary structure proteins .

properties

IUPAC Name |

[2-[(2,6-dichlorophenyl)methylsulfonyl]-3-methylimidazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O3S/c1-16-8(6-17)5-15-12(16)20(18,19)7-9-10(13)3-2-4-11(9)14/h2-5,17H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMZAKGBCZMVDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1S(=O)(=O)CC2=C(C=CC=C2Cl)Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666331 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815783.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2815784.png)

![Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate](/img/structure/B2815786.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2815789.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2815799.png)

![N-[4,4,4-Trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-ynamide](/img/structure/B2815800.png)